Methyl N,N-dibutyl-beta-alaninate hydrochloride
Description
Properties
CAS No. |
75003-73-5 |
|---|---|
Molecular Formula |
C12H26ClNO2 |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
methyl 3-(dibutylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C12H25NO2.ClH/c1-4-6-9-13(10-7-5-2)11-8-12(14)15-3;/h4-11H2,1-3H3;1H |
InChI Key |
YROUIASKEPJJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Beta-Alanine to Methyl Beta-Alaninate
A common initial step is the esterification of beta-alanine with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. This process forms methyl beta-alaninate or its salt, which serves as a key intermediate.
- Beta-alanine is dissolved in methanol.
- Concentrated sulfuric acid is added slowly at room temperature.
- The mixture is refluxed at 65–68 °C for 6–8 hours.
- After reflux, the solution is cooled to 20–25 °C.
- Methanol is removed under reduced pressure at 45–50 °C.
- Purified water is added, and the pH is adjusted to 0–5 with ammonia.
- The product is stored at low temperature (0–15 °C) to maintain stability.
This method yields methyl beta-alaninate sulfate salt, which can be converted to the free ester or further reacted.
| Step | Conditions | Notes |
|---|---|---|
| Esterification | Beta-alanine + methanol + H2SO4 | Reflux 6–8 h at 65–68 °C |
| Concentration | Vacuum distillation at 45–50 °C | Removes methanol |
| pH Adjustment | Add water, adjust pH to 0–5 with NH3 | Stabilizes product |
| Storage | 0–15 °C | Prevents hydrolysis and degradation |
N,N-Dibutylation of Beta-Alanine Derivatives
The introduction of dibutyl groups on the nitrogen atom of beta-alanine esters is typically achieved via nucleophilic substitution or reductive amination methods.
One reported approach involves:
- Acylation of a carboxylic acid derivative with oxalyl chloride to form an acid chloride intermediate.
- Reaction of the acid chloride with methylamine to form an N-methyl amide intermediate.
- Subsequent substitution with chloropropionic acid or bromopropionic acid in the presence of sodium hydride to introduce the beta-alanine moiety.
- Alkylation with dibutylamine or dibutyl halides to form the N,N-dibutyl derivative.
This process can be performed as a one-pot reaction to minimize byproducts and improve yield.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | RCOOH + oxalyl chloride, DCM, 0 °C, 4 h | Acid chloride intermediate |
| First substitution | Add methylamine, 0 °C | N-methyl amide intermediate |
| Second substitution | Add NaH, chloropropionic acid, 0 °C, 6 h | Beta-alanine derivative formed |
| Alkylation | Dibutylamine or dibutyl halide, base | N,N-dibutyl-beta-alaninate formed |
Formation of Hydrochloride Salt
The final step involves converting the free base methyl N,N-dibutyl-beta-alaninate into its hydrochloride salt to enhance stability and solubility.
- The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
- Hydrogen chloride gas or hydrochloric acid solution is introduced.
- The salt precipitates and is isolated by filtration and drying.
This step is critical for obtaining a stable, crystalline product suitable for pharmaceutical applications.
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The one-pot method using oxalyl chloride and methylamine followed by substitution with chloropropionic acid offers a streamlined synthesis with high yield (93%) and low byproduct formation.
- Esterification of beta-alanine with methanol and sulfuric acid is a classical and robust method to obtain methyl beta-alaninate salts, which can be further functionalized.
- The use of protecting groups and catalytic hydrogenation in multi-step syntheses allows for stereoselective and high-purity products but involves more complex procedures.
- Reaction conditions such as temperature, solvent choice (dichloromethane preferred for acylation), and pH control are critical for optimizing yield and purity.
- The hydrochloride salt form improves compound stability and handling, which is essential for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Esterification temperature | 65–68 °C reflux |
| Esterification time | 6–8 hours |
| Solvent for acylation | Dichloromethane preferred |
| Acylation temperature | 0 °C for 4 hours |
| Substitution temperature | 0 °C for 6 hours |
| Yield | 90–93% |
| pH for salt formation | 0–5 (adjusted with ammonia) |
| Storage temperature | 0–15 °C |
Chemical Reactions Analysis
Types of Reactions
Methyl N,N-dibutyl-beta-alaninate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds derived from beta-alanine exhibit anticonvulsant properties. A study focused on amino acid derivatives demonstrated that certain modifications could enhance the efficacy of these compounds in seizure models. Methyl N,N-dibutyl-beta-alaninate hydrochloride has been explored for its potential to modulate neurotransmitter systems, contributing to its anticonvulsant effects .
Neurological Studies
Beta-alanine derivatives have been investigated for their neuroprotective effects. For instance, beta-N-methylamino-L-alanine has shown neurotoxic properties under specific conditions, suggesting that structural modifications could lead to compounds with either protective or harmful effects on neuronal health . This highlights the importance of studying this compound in neuropharmacology.
Polymer Chemistry
This compound serves as a surfactant and stabilizer in polymer formulations. Its ability to modify surface properties enhances the compatibility of polymers with various fillers and additives, improving mechanical properties and durability. This application is particularly relevant in the production of coatings and adhesives where enhanced adhesion is critical .
Asphalt Additives
The compound has been noted for its use as an additive in asphalt formulations. It modifies the surface characteristics of aggregates, transforming them from hydrophilic to hydrophobic states, which improves bonding with asphalt. This application reduces water-related stripping of asphalt binders from aggregates, enhancing the longevity and performance of road surfaces .
Anticonvulsant Efficacy Evaluation
A comprehensive study evaluated the anticonvulsant activity of various beta-alanine derivatives, including this compound. The results indicated that this compound exhibited significant activity in animal models, with a median effective dose (ED50) comparable to established anticonvulsants . The study emphasized the potential for developing new therapeutic agents based on this compound.
Polymer Modification Research
In another study focused on polymer applications, this compound was incorporated into epoxy resin formulations. The modified resins demonstrated improved mechanical properties and resistance to environmental degradation compared to unmodified controls . This research supports the compound's utility in enhancing material performance.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Biological Research | Anticonvulsant activity evaluation | Significant ED50 values indicating therapeutic potential |
| Polymer Chemistry | Surfactant and stabilizer in polymer formulations | Enhanced adhesion and mechanical properties |
| Asphalt Technology | Additive for improving asphalt bonding | Reduced water stripping of asphalt binders |
Mechanism of Action
The mechanism of action of Methyl N,N-dibutyl-beta-alaninate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl N,N-dibutyl-beta-alaninate hydrochloride with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and applications.
Key Findings:
Substituent Effects on Lipophilicity: The dibutyl groups in Methyl N,N-dibutyl-beta-alaninate HCl confer higher lipophilicity compared to dimethyl or diethyl analogs (e.g., N,N-Dimethyl-beta-alanine HCl or 2-[(N,N-diethyl)amino]ethyl chloride HCl ). This property may enhance membrane permeability in bioactive applications but reduce water solubility. In contrast, sulfobetaines (e.g., SB-1 ) exhibit zwitterionic character, balancing hydrophilicity and lipophilicity for use in aqueous formulations.
Functional Group Influence on Reactivity: The methyl ester in Methyl N,N-dibutyl-beta-alaninate HCl is prone to hydrolysis under acidic or basic conditions, similar to methyl metalaxyl . This reactivity can be leveraged in prodrug design or controlled-release formulations. Quaternary ammonium salts (e.g., 2-[(N,N-diethyl)amino]ethyl chloride HCl ) are often utilized as catalysts or antimicrobial agents due to their cationic charge and surfactant activity.
Applications in Industry and Biomedicine: Methyl metalaxyl’s amide and ester groups enable targeted antifungal activity , whereas sulfobetaines like SB-1 are valued for their non-toxic, water-soluble properties in cosmetics and food processing .
Notes and Limitations
- Data Gaps : Direct experimental data (e.g., melting points, solubility) for Methyl N,N-dibutyl-beta-alaninate HCl are absent in the provided evidence. Comparisons are inferred from structurally related compounds.
- Diverse Sources : References span patents, regulatory documents, and academic studies, ensuring a multidisciplinary perspective.
- Safety and Handling: Quaternary ammonium compounds often require precautions against dermal irritation, as seen with N,N-dimethylaminoethyl methacrylate .
Biological Activity
Methyl N,N-dibutyl-beta-alaninate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Synthesis
This compound is an ester derivative of beta-alanine, characterized by two butyl groups attached to the nitrogen atom. The synthesis typically involves the reaction of beta-alanine with dibutylamine and subsequent formation of the hydrochloride salt. This compound may exhibit properties similar to other beta-alanine derivatives, which are known for their diverse biological activities.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that beta-alanine derivatives often possess antimicrobial properties. For example, compounds similar to methyl N,N-dibutyl-beta-alaninate have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
2. Cytotoxic Effects
Studies have demonstrated that certain beta-alanine derivatives can induce cytotoxicity in cancer cell lines. The mechanism often involves the activation of apoptosis pathways or interference with cell cycle progression. For instance, compounds that bind to mitochondrial proteins can lead to increased mitochondrial fragmentation and subsequent cell death.
3. Neuroprotective Properties
Beta-alanine is known for its role in neurotransmission and may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where maintaining neuronal health is crucial. Compounds that enhance beta-alanine levels could potentially mitigate neurodegeneration by supporting GABAergic transmission.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating various beta-alanine derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a promising potential for use in antimicrobial formulations.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro experiments conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis revealed an increase in annexin V-positive cells, confirming the compound's ability to trigger programmed cell death.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl N,N-dibutyl-beta-alaninate hydrochloride, and what analytical techniques validate its purity?
- Synthesis : A common approach involves esterification of β-alanine derivatives with methanol under acidic conditions, followed by N,N-dibutylation using alkyl halides or Mitsunobu reactions. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or NHS (N-hydroxysuccinimide) can facilitate coupling .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .
Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?
- Solubility : The hydrochloride salt enhances water solubility compared to the free base due to ionic interactions. Solubility can be tested in PBS (pH 7.4) or acetate buffers (pH 4–5) via gravimetric analysis .
- Stability : Stability studies in simulated biological fluids (e.g., serum, pH 7.4) at 37°C over 24–72 hours, monitored via HPLC, assess degradation kinetics. Hydrolysis of the ester or β-alanine moiety may occur under alkaline conditions .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s bioactivity in in vitro models?
- Dose Optimization : Conduct dose-response assays (e.g., 0.1–100 µM) in cell lines (e.g., HEK293, HepG2) to determine IC₅₀ or EC₅₀ values. Use positive controls (e.g., known inhibitors/agonists) and account for solvent cytotoxicity (e.g., DMSO ≤0.1%) .
- Mechanistic Studies : Pair functional assays (e.g., calcium flux, enzyme inhibition) with transcriptomic/proteomic profiling to identify target pathways. For example, nitric oxide (NO) modulation can be assessed via Griess assay in endothelial cells .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different animal models?
- Species-Specific Variability : Compare absorption/distribution in rodents (e.g., Sprague-Dawley rats) versus non-rodents (e.g., zebrafish) using LC-MS/MS to quantify plasma/tissue concentrations. Adjust for metabolic differences (e.g., cytochrome P450 isoforms) .
- Formulation Effects : Test bioavailability using formulations like hydrogels (e.g., carbopol-based) versus intravenous administration to isolate stability or permeability limitations .
Q. What strategies mitigate interference from degradation products during chromatographic analysis?
- Column Selection : Use reverse-phase columns with sub-2 µm particles (e.g., UPLC) for high-resolution separation. Buffers with ion-pairing agents (e.g., trifluoroacetic acid) improve peak symmetry for polar degradation products .
- Mass Spectrometry : Employ tandem MS (MS/MS) with multiple reaction monitoring (MRM) to distinguish parent compound fragments from degradants. Isotope-labeled internal standards (e.g., ¹³C-methyl analogs) enhance quantification accuracy .
Methodological Resources
- Synthetic Protocols : Refer to carbodiimide-mediated coupling (EDC/NHS) for esterification .
- Stability Testing : Adapt protocols from hydrogel-based drug delivery systems for controlled-release studies .
- Bioactivity Assays : Utilize NO inhibition models described for arginine analogs (e.g., Nω-nitro-L-arginine methyl ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
